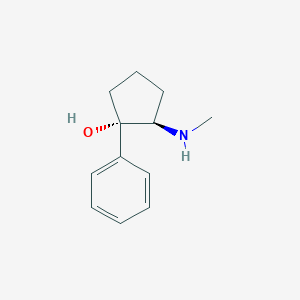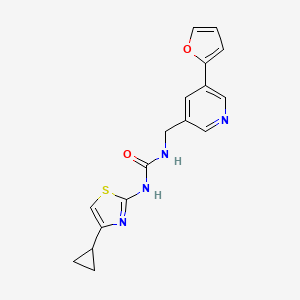
1-(4-Cyclopropylthiazol-2-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Cyclopropylthiazol-2-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea, commonly known as CP-690,550, is a small molecule drug that belongs to the family of Janus kinase (JAK) inhibitors. JAKs are a group of enzymes responsible for the activation of signal transducers and activators of transcription (STATs) that regulate various cellular processes, including immune response, hematopoiesis, and inflammation. CP-690,550 inhibits JAK3, a specific JAK isoform that is predominantly expressed in immune cells, and has been extensively studied for its therapeutic potential in various autoimmune diseases.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for the compound 1-(4-Cyclopropylthiazol-2-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea involves the reaction of 4-cyclopropylthiazol-2-amine with 5-(furan-2-yl)pyridin-3-yl)methyl isocyanate to form the intermediate, which is then treated with urea to obtain the final product.
Starting Materials
4-cyclopropylthiazol-2-amine, 5-(furan-2-yl)pyridin-3-yl)methyl isocyanate, urea
Reaction
Step 1: 4-cyclopropylthiazol-2-amine is reacted with 5-(furan-2-yl)pyridin-3-yl)methyl isocyanate in the presence of a suitable solvent and a catalyst to form the intermediate., Step 2: The intermediate is then treated with urea in the presence of a suitable solvent and a catalyst to obtain the final product., Step 3: The final product is purified by recrystallization or column chromatography.
Mécanisme D'action
CP-690,550 acts as a selective inhibitor of 1-(4-Cyclopropylthiazol-2-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea3, which is predominantly expressed in immune cells. 1-(4-Cyclopropylthiazol-2-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea3 is involved in the signaling pathway of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, which are crucial for the activation and proliferation of immune cells. By inhibiting 1-(4-Cyclopropylthiazol-2-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea3, CP-690,550 effectively blocks the downstream signaling of these cytokines, leading to reduced immune cell activation and cytokine production.
Effets Biochimiques Et Physiologiques
CP-690,550 has been shown to effectively suppress immune cell activation and cytokine production, leading to reduced inflammation and tissue damage. The drug has also been shown to reduce the number of circulating lymphocytes and inhibit the production of autoantibodies in autoimmune diseases. In addition, CP-690,550 has been investigated for its potential use in preventing transplant rejection and treating graft-versus-host disease.
Avantages Et Limitations Des Expériences En Laboratoire
CP-690,550 has several advantages for laboratory experiments, including its high selectivity for 1-(4-Cyclopropylthiazol-2-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea3 and its well-characterized mechanism of action. The drug is also available in a pure form and can be easily synthesized in large quantities. However, CP-690,550 has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.
Orientations Futures
CP-690,550 has shown promising results in preclinical and clinical studies for various autoimmune diseases. However, further research is needed to fully understand its therapeutic potential and safety profile. Some future directions for CP-690,550 research include:
1. Investigating the potential use of CP-690,550 in other autoimmune diseases, such as multiple sclerosis and lupus.
2. Developing more selective 1-(4-Cyclopropylthiazol-2-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea3 inhibitors with improved safety profiles.
3. Investigating the combination therapy of CP-690,550 with other immunomodulatory agents for enhanced therapeutic efficacy.
4. Studying the long-term safety and efficacy of CP-690,550 in clinical trials.
Conclusion:
In conclusion, CP-690,550 is a small molecule drug that selectively inhibits 1-(4-Cyclopropylthiazol-2-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea3 and has shown promising results in preclinical and clinical studies for various autoimmune diseases. The drug effectively suppresses immune cell activation and cytokine production, leading to reduced inflammation and tissue damage. However, further research is needed to fully understand its therapeutic potential and safety profile. CP-690,550 has several advantages for laboratory experiments, including its high selectivity and well-characterized mechanism of action, but also has limitations that need to be carefully evaluated.
Applications De Recherche Scientifique
CP-690,550 has been extensively studied for its therapeutic potential in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The drug has been shown to effectively suppress immune cell activation and cytokine production, leading to reduced inflammation and tissue damage. In addition, CP-690,550 has also been investigated for its potential use in preventing transplant rejection and treating graft-versus-host disease.
Propriétés
IUPAC Name |
1-(4-cyclopropyl-1,3-thiazol-2-yl)-3-[[5-(furan-2-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-16(21-17-20-14(10-24-17)12-3-4-12)19-8-11-6-13(9-18-7-11)15-2-1-5-23-15/h1-2,5-7,9-10,12H,3-4,8H2,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRAEOSHHRGHCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)NC(=O)NCC3=CC(=CN=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclopropylthiazol-2-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


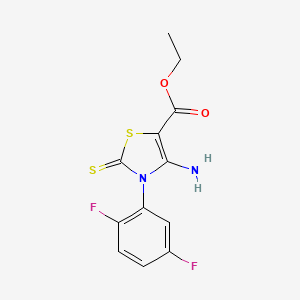
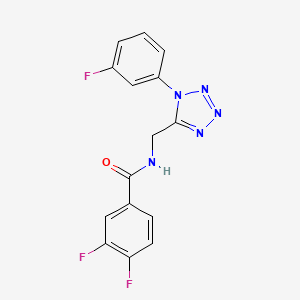
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-methylbenzamide](/img/structure/B2463104.png)
![1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium; tetrafluoroboranuide](/img/structure/B2463105.png)
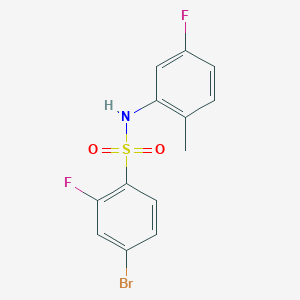
![N-(4-fluorophenyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2463108.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(4-methoxy-2-methylphenyl)piperidine-4-carboxamide](/img/structure/B2463109.png)
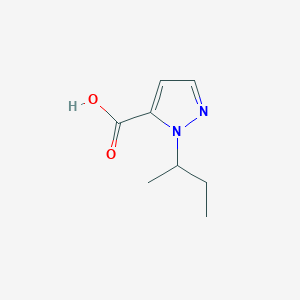
![1-(5-Chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2463115.png)
![(2,5-Dimethylfuran-3-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2463116.png)
![N-(1-cyanocyclopentyl)-2-[3-(2-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2463117.png)
![2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3-((tetrahydrofuran-2-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2463120.png)
